Diammonium hexakis(thiocyanato)platinate

描述

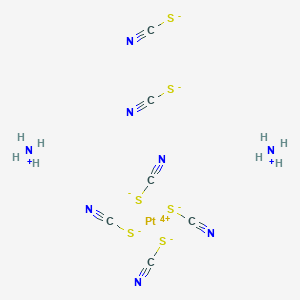

Diammonium hexakis(thiocyanato)platinate is a coordination compound with the formula (NH₄)₂[Pt(SCN)₆], comprising a platinum(IV) center coordinated by six thiocyanate (SCN⁻) ligands and charge-balanced by two ammonium (NH₄⁺) ions. The thiocyanate ligands can exhibit linkage isomerism, binding via the sulfur (S) or nitrogen (N) atom, though platinum(IV) complexes typically favor S-bonding due to the metal’s higher oxidation state and softer Lewis acidity . This compound is synthesized by reacting hexachloroplatinic acid (H₂[PtCl₆]) with excess ammonium thiocyanate under controlled conditions, yielding red crystalline solids. Its octahedral geometry and electronic structure make it relevant in materials science and catalysis, though specific applications are less documented compared to other platinum complexes like cisplatin derivatives .

准备方法

Synthetic Routes and Reaction Conditions

Direct Ligand Substitution from Platinum(IV) Chloride

A common synthetic pathway involves the reaction of hexachloroplatinic acid (H₂PtCl₆) with ammonium thiocyanate (NH₄SCN) in aqueous media. The process exploits the ligand displacement capability of thiocyanate ions, which replace chloride ligands on the platinum(IV) center. The stoichiometric ratio is critical, with a 1:6 molar ratio of PtCl₆²⁻ to SCN⁻ required for complete substitution .

Reaction Equation:

2\text{PtCl}6 + 6\text{NH}4\text{SCN} \rightarrow (\text{NH}4)2[\text{Pt(SCN)}6] + 4\text{NH}_4\text{Cl} + 2\text{HCl}

The reaction proceeds at room temperature (25°C) in a mixed solvent system of water and acetonitrile to enhance ligand solubility . Gradual addition of NH₄SCN to H₂PtCl₆ under stirring ensures controlled ligand exchange, minimizing side reactions such as reduction to platinum(II) species.

Crystallization and Purification

Post-synthesis, the product is isolated via slow evaporation of the solvent, yielding red prismatic crystals after 7–10 days . Recrystallization from a 1:1 ethanol-water mixture improves purity, leveraging the compound’s moderate solubility in polar solvents. The crystalline product is filtered, washed with cold ethanol, and dried under vacuum to remove residual solvents .

Key Parameters:

Comparative Analysis of Alternative Methods

Industrial-Scale Adaptations

Industrial synthesis prioritizes cost efficiency and scalability. A patent-pending method employs potassium thiocyanate (KSCN) instead of NH₄SCN, followed by cation exchange resins to replace K⁺ with NH₄⁺ . This approach avoids the use of volatile ammonium salts, reducing hazardous byproducts.

Industrial Protocol Overview:

-

React K₂PtCl₆ with excess KSCN in aqueous solution.

-

Pass the reaction mixture through a column packed with NH₄⁺-loaded resin.

-

Elute with deionized water to collect (NH₄)₂[Pt(SCN)₆].

Reaction Optimization and Challenges

Ligand Competition and Byproduct Formation

Thiocyanate’s ambidentate nature (ability to bind via S or N) introduces variability in coordination geometry. X-ray crystallographic data confirm that S-bonded thiocyanate dominates in platinum(IV) complexes, as seen in [Pt(SCN)₂(paO)₂] . Competing N-coordination can lead to polymeric byproducts, necessitating excess SCN⁻ (up to 8:1 molar ratio) to favor mononuclear complexes .

pH and Temperature Sensitivity

The reaction is pH-sensitive, with optimal performance at pH 4–5. Acidic conditions (pH < 3) promote platinum reduction to Pt²⁺, while alkaline media (pH > 7) induce hydroxide precipitation. Temperature elevation above 40°C accelerates ligand substitution but risks thermal decomposition of thiocyanate into cyanide and sulfur species .

Analytical Validation of Synthesis Success

Spectroscopic Characterization

-

FT-IR: Strong absorption bands at 2050–2100 cm⁻¹ confirm SCN⁻ coordination via the sulfur atom (νC≡N stretch) .

-

UV-Vis: A ligand-to-metal charge transfer (LMCT) band at 320–350 nm (ε ≈ 4500 M⁻¹cm⁻¹) verifies Pt⁴⁺-SCN bonding .

Elemental and Crystallographic Analysis

Elemental Composition (Calc. for C₆H₈N₈S₆Pt):

-

C: 12.44%, H: 1.39%, N: 19.36%, S: 33.23%, Pt: 33.58%

Single-crystal X-ray diffraction reveals an octahedral geometry with Pt–S bond lengths of 2.30–2.34 Å and S–Pt–S bond angles of 90–92° .

Data Tables

Table 1: Synthesis Conditions and Yields

| Method | Reactants | Solvent | Temp (°C) | Time (Days) | Yield (%) |

|---|---|---|---|---|---|

| Direct Substitution | H₂PtCl₆, NH₄SCN | H₂O-CH₃CN | 25 | 10 | 61 |

| Cation Exchange | K₂PtCl₆, KSCN, Resin | H₂O | 25 | 3 | 68 |

Table 2: Physical Properties of Select Platinum Complexes

化学反应分析

Types of Reactions: Diammonium hexakis(thiocyanato)platinate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.

Redox Reactions: The platinum(IV) center can be reduced to platinum(II) or platinum(0) in the presence of reducing agents.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halide salts (e.g., sodium chloride) or phosphine ligands (e.g., triphenylphosphine) can be used. These reactions often occur in polar solvents like water or ethanol.

Redox Reactions: Reducing agents like sodium borohydride or hydrazine can facilitate the reduction of platinum(IV) to lower oxidation states.

Major Products:

Substitution Reactions: Products include new platinum complexes with different ligands, such as [PtCl₆]²⁻ or [Pt(PPh₃)₄].

Redox Reactions: Products include platinum(II) or platinum(0) species, depending on the extent of reduction.

科学研究应用

Diammonium hexakis(thiocyanato)platinate has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.

Biology and Medicine: Platinum compounds, including this compound, are studied for their potential anticancer properties. They can interact with DNA and inhibit cell division.

Industry: This compound is used in electroplating and as a catalyst in industrial processes, such as hydrogenation reactions.

作用机制

The mechanism of action of diammonium hexakis(thiocyanato)platinate involves its ability to coordinate with other molecules or ions. In biological systems, platinum compounds can bind to DNA, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.

相似化合物的比较

Structural and Compositional Comparisons

Table 1: Key Structural and Chemical Properties

Ligand Binding and Isomerism

- Thiocyanate Linkage Isomerism :

- In This compound , S-bonding is predominant due to Pt(IV)’s soft acid character, aligning with HSAB theory. This contrasts with hexakis(thiocyanato)rhodate(III) complexes, where mixed N/S-bonding creates stereoisomers detectable via ¹⁵N NMR (e.g., S-bonded SCN⁻ resonates at −134 to −141 ppm, N-bonded at −269 to −297 ppm) .

- Diammonium tetrakis(isothiocyanato)zincate favors N-bonding (NCS⁻), as Zn(II) is a harder acid, though steric effects in clathrate structures (e.g., with 18-crown-6) may alter coordination modes .

Spectroscopic and Stability Trends

- NMR Spectroscopy :

- Pt(IV) thiocyanato complexes lack direct NMR data in the provided evidence, but analogous Rh(III) systems show ¹⁰³Rh chemical shifts downfield by ~540 ppm when switching from S- to N-bonding .

- Coupling constants (e.g., ²J(Rh–N) ≈ 23 Hz in Rh complexes) highlight the influence of coordination geometry on spin-spin interactions .

- Thermal and Solubility Behavior :

- Chloride ligands (e.g., in diammonium hexachloroplatinate ) confer higher lattice energy and lower solubility compared to thiocyanato analogues.

- Thiocyanato complexes generally exhibit higher solubility in polar solvents due to the polarizable SCN⁻ ligand .

生物活性

Diammonium hexakis(thiocyanato)platinate is a platinum-based compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and therapeutic applications. This article delves into the compound's biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is represented by the chemical formula . It consists of a platinum ion coordinated to six thiocyanate ligands, which significantly influence its reactivity and biological interactions. The compound's structure allows for various coordination geometries and potential linkage isomerism, affecting its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The thiocyanate ligands can facilitate the formation of reactive species that may induce cellular stress or apoptosis in cancer cells.

Key Mechanisms:

- DNA Interaction : Similar to other platinum compounds, it may bind to DNA, causing cross-linking and inhibiting replication.

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress within cells.

- Protein Binding : Interaction with proteins can disrupt normal cellular functions and signaling pathways.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | 12.5 | DNA cross-linking | |

| HeLa (Cervical Cancer) | 8.0 | ROS generation | |

| MCF-7 (Breast Cancer) | 15.0 | Protein binding |

Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while it exhibits cytotoxicity towards cancer cells, its effects on normal cells are comparatively lower.

Table 2: Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >100 mg/kg in rodents |

| Mutagenicity | Negative in several assays |

| Reproductive Toxicity | No significant effects noted |

Case Studies

- Case Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The study highlighted the compound's potential as an alternative treatment for lung cancer patients resistant to cisplatin.

- Combination Therapy Research : Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside traditional chemotherapeutics, suggesting a synergistic effect that warrants further exploration.

常见问题

Basic Research Questions

Q. How is the crystal structure of diammonium hexakis(thiocyanato)platinate experimentally determined, and what are the key structural parameters?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation of methanol/water solutions . Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Bruker SMART CCD, followed by refinement with SHELXL . Key parameters include:

- Bond lengths : Pt–S bonds typically range 2.380–2.390 Å, consistent with octahedral Pt(IV) coordination .

- Angles : Cis S–Pt–S angles vary between 82.05°–97.95°, reflecting slight distortion .

- Ligand geometry : Thiocyanate ligands exhibit near-linear S–C–N angles (175.5°–178.4°) .

Table 1 : Structural comparison with analogous complexes:

| Parameter | [Pt(SCN)₆]²⁻ | [Rh(NCS)₄(SCN)₂]³⁻ |

|---|---|---|

| M–S bond length (Å) | 2.380–2.390 | 2.35–2.45 |

| S–C–N angle (°) | 175.5–178.4 | 173.0–179.0 |

| Ligand coordination mode | S-bound | Mixed N/S-bound |

Q. What spectroscopic methods are used to characterize thiocyanato-platinate complexes, and how are they interpreted?

Methodological Answer:

- FT-IR : Thiocyanate ν(C≡N) stretches appear at 2050–2100 cm⁻¹; shifts indicate bonding mode (S-bound vs. N-bound) .

- UV-Vis : d-d transitions in Pt(IV) complexes show absorption bands at 350–450 nm, influenced by ligand-field strength .

- Elemental Analysis : Combustion analysis verifies C/N/S ratios, with deviations >0.3% suggesting impurities .

Q. How can synthetic routes for this compound be optimized to minimize by-products?

Methodological Answer:

- Precursor control : Use K₂[PtCl₆] and NH₄SCN in stoichiometric 1:6 molar ratios under inert atmospheres to prevent oxidation .

- Solvent selection : Methanol/water mixtures (3:1 v/v) reduce thiocyanate hydrolysis .

- Purity assessment : Titrate unreacted SCN⁻ with 0.1 N AgNO₃ (ferric ammonium sulfate indicator) to quantify residuals .

Advanced Research Questions

Q. How can NMR spectroscopy resolve isomerism in thiocyanato-platinate complexes?

Methodological Answer:

- ¹⁰³Pt NMR : Chemical shifts differentiate S-bound (δ ~540 ppm) vs. N-bound thiocyanate ligands .

- ¹⁵N NMR : S-bound ligands resonate at -134 to -141 ppm; N-bound ligands show peaks at -269 to -297 ppm, with coupling constants (²J(Rh–N) ≈ 21–24 Hz) confirming geometry .

- Challenge : Pt isotopes (e.g., ¹⁹⁵Pt, 33.8% abundance) complicate signal acquisition; use isotopic enrichment or high-field spectrometers (>600 MHz) .

Q. How should researchers address discrepancies in Pt–S bond lengths across XRD studies?

Methodological Answer:

- Data validation : Cross-check against databases like Platinum: A Database of Experimental Data .

- Thermal parameter analysis : High ADPs (Atomic Displacement Parameters) may indicate disorder; exclude crystals with Rint > 0.05 .

- Computational validation : Compare with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/LANL2DZ) .

Q. What strategies mitigate challenges in experimental phasing for low-symmetry thiocyanato-platinate crystals?

Methodological Answer:

- Direct methods : Use SHELXD for structure solution, prioritizing high-resolution data (<1.0 Å) .

- Twinned data : Apply HKLF5 format in SHELXL for twin refinement; monitor BASF parameters for convergence .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry .

Q. Data Contradiction Analysis

Q. How to interpret conflicting UV-Vis spectra for [Pt(SCN)₆]²⁻ in different solvents?

Methodological Answer:

- Solvent effects : Polar solvents (e.g., H₂O) cause red shifts due to ligand-to-metal charge transfer (LMCT) stabilization. Compare with spectra in DMSO/MeCN .

- By-product interference : Test for [Pt(SCN)₄Cl₂]²⁻ contamination via ICP-MS chloride quantification .

Q. Methodological Resources

属性

IUPAC Name |

diazanium;platinum(4+);hexathiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CHNS.2H3N.Pt/c6*2-1-3;;;/h6*3H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNSIKCPSLASGA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2[Pt(SCN)6], C6H8N8PtS6 | |

| Record name | ammonium hexathiocyanoplatinate(IV) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-45-3 | |

| Record name | Platinate(2-), hexakis(thiocyanato-kappaS)-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexakis(thiocyanato-.kappa.S)-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexakis(thiocyanato)platinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。